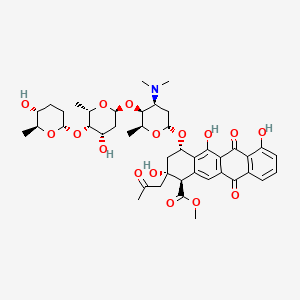

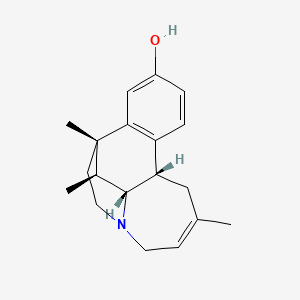

3-Hydroxypregnan-20-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxypregnan-20-one, also known as allopregnanolone, is a neurosteroid derived from progesterone. It is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA A) receptor, which plays a crucial role in the central nervous system by enhancing inhibitory neurotransmission. This compound has garnered significant interest due to its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregnan-20-one typically involves the reduction of progesterone. One common method is the catalytic hydrogenation of progesterone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the A-ring of progesterone, yielding this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial transformation processes. Specific strains of microorganisms, such as certain species of bacteria and fungi, are used to biotransform progesterone into this compound. This method is advantageous due to its high selectivity and environmentally friendly nature .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxypregnan-20-one undergoes various chemical reactions, including:

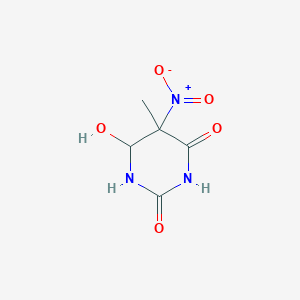

Oxidation: It can be oxidized to form 3-oxo-pregnan-20-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: It can be further reduced to form 3α,5α-tetrahydroprogesterone using reducing agents like lithium aluminum hydride (LiAlH4).

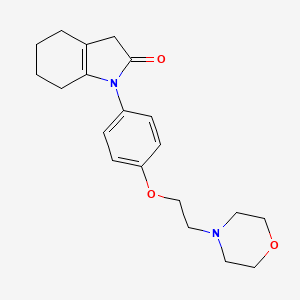

Substitution: It can undergo nucleophilic substitution reactions at the 3-hydroxy position to form various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides

Major Products:

Oxidation: 3-oxo-pregnan-20-one

Reduction: 3α,5α-tetrahydroprogesterone

Substitution: Various 3-substituted derivatives

Applications De Recherche Scientifique

3-Hydroxypregnan-20-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: It plays a role in modulating the activity of GABA A receptors, influencing neuronal excitability and synaptic transmission.

Medicine: It has potential therapeutic applications in treating conditions such as anxiety, depression, epilepsy, and neurodegenerative diseases like Alzheimer’s disease.

Industry: It is used in the production of pharmaceuticals and as a research tool in neuropharmacology.

Mécanisme D'action

3-Hydroxypregnan-20-one exerts its effects primarily through its action on the GABA A receptor. It enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), increasing chloride ion influx into neurons and resulting in hyperpolarization and reduced neuronal excitability. This modulation of GABA A receptor activity underlies its anxiolytic, anticonvulsant, and neuroprotective properties .

Comparaison Avec Des Composés Similaires

Pregnenolone: Another neurosteroid that serves as a precursor to various other steroids, including 3-Hydroxypregnan-20-one.

3α,5α-Tetrahydroprogesterone: A reduced form of this compound with similar GABA A receptor modulatory effects.

Progesterone: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its potent positive allosteric modulation of the GABA A receptor, which is more pronounced than that of its precursors and derivatives. This makes it particularly effective in modulating neuronal excitability and offers significant therapeutic potential .

Propriétés

Numéro CAS |

4406-35-3 |

|---|---|

Formule moléculaire |

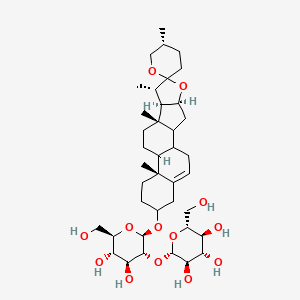

C21H34O2 |

Poids moléculaire |

318.5 g/mol |

Nom IUPAC |

1-[(8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15?,16-,17+,18-,19-,20-,21+/m0/s1 |

Clé InChI |

AURFZBICLPNKBZ-SRJHXTLLSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonymes |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origine du produit |

United States |

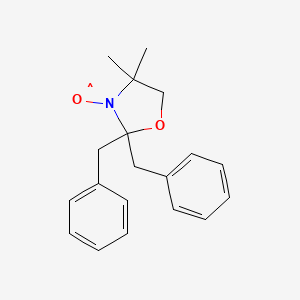

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)

![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)